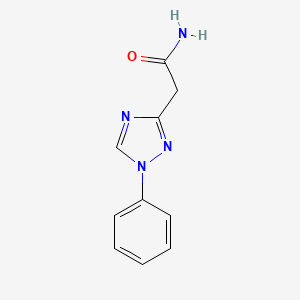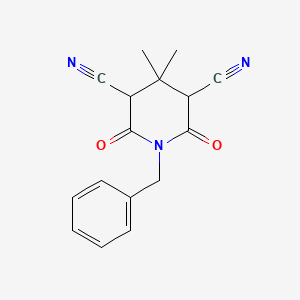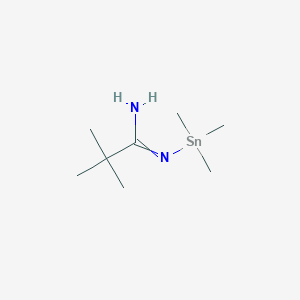
2,2-Dimethyl-N'-(trimethylstannyl)propanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide is an organotin compound characterized by the presence of a trimethylstannyl group attached to a propanimidamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide typically involves the reaction of 2,2-dimethylpropanimidamide with trimethyltin chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form organotin oxides or other derivatives.
Reduction Reactions: Reduction of the imidamide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine) and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents like THF or DCM.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous conditions to achieve selective reduction.
Major Products Formed
Substitution Reactions: Products include various organotin derivatives depending on the nucleophile used.
Oxidation Reactions: Products include organotin oxides and other oxidized species.
Reduction Reactions: Products include amines and other reduced forms of the original compound.
科学研究应用
2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organotin polymers and catalysts.
作用机制
The mechanism of action of 2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide involves the interaction of the trimethylstannyl group with various molecular targets. The organotin moiety can coordinate with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can disrupt cellular processes, making the compound useful in medicinal chemistry for targeting specific pathways.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-N-(trimethylsilyl)propanamide: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
2,2-Dimethyl-N-(trimethylgermyl)propanamide: Contains a trimethylgermyl group, offering different chemical properties.
2,2-Dimethyl-N-(trimethylplumbyl)propanamide: Features a trimethylplumbyl group, providing unique reactivity.
Uniqueness
2,2-Dimethyl-N’-(trimethylstannyl)propanimidamide is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical reactivity and potential applications. The organotin moiety enhances its utility in organic synthesis and materials science, distinguishing it from similar compounds with different organometallic groups.
属性
CAS 编号 |
65332-15-2 |
|---|---|
分子式 |
C8H20N2Sn |
分子量 |
262.97 g/mol |
IUPAC 名称 |
2,2-dimethyl-N'-trimethylstannylpropanimidamide |
InChI |
InChI=1S/C5H11N2.3CH3.Sn/c1-5(2,3)4(6)7;;;;/h1-3H3,(H2-,6,7);3*1H3;/q-1;;;;+1 |
InChI 键 |
PFNOZYSNTCYXLB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=N[Sn](C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)
![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)

![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
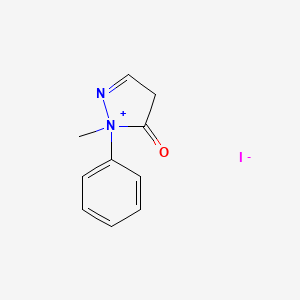
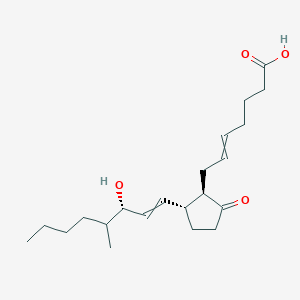

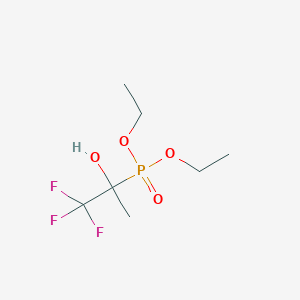

![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
